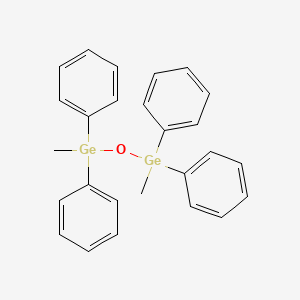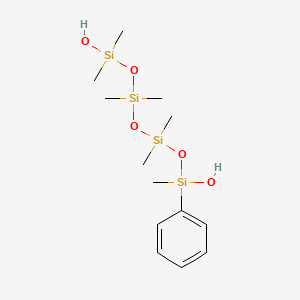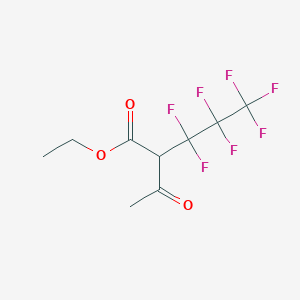![molecular formula C13H15N3O3 B14264170 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid CAS No. 138255-98-8](/img/no-structure.png)
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid is a chemical compound with a complex structure that includes a cyanomethyl group, a methylamino group, and an anilino group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline derivatives with cyanomethyl and methylamino groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anilino derivatives and amino acids with modified side chains. Examples include:
- 4-anilino-4-oxobutanoic acid
- 4-{4-[(Methylamino)methyl]anilino}-4-oxobutanoic acid
Uniqueness
4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid is unique due to the presence of both cyanomethyl and methylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
| 138255-98-8 | |
Formule moléculaire |
C13H15N3O3 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
4-[4-[cyanomethyl(methyl)amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-16(9-8-14)11-4-2-10(3-5-11)15-12(17)6-7-13(18)19/h2-5H,6-7,9H2,1H3,(H,15,17)(H,18,19) |
Clé InChI |
VKNRKWCIPQEROW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#N)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)


![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)




![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
